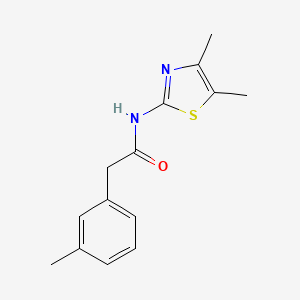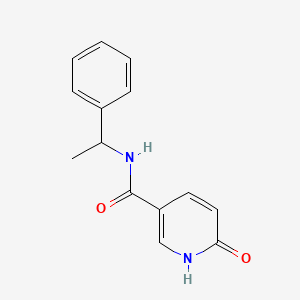
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide, also known as DMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.
In agriculture, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been studied for its potential use as a pesticide. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides.
Mecanismo De Acción
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has also been shown to have anti-cancer effects in preclinical studies, with the ability to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide is its potential as a multi-functional compound with applications in both medicine and agriculture. Another advantage is its relatively simple synthesis method, which makes it accessible for research purposes.
One limitation of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide is its limited availability, as it is not commercially available and must be synthesized in the lab. Another limitation is the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
Future research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide could focus on further elucidating its mechanism of action and potential applications in medicine and agriculture. In medicine, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide could be studied for its potential use in the treatment of pain and inflammation-related disorders, as well as its potential as an anti-cancer agent. In agriculture, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide could be studied for its potential use as a pesticide, with a focus on its insecticidal and fungicidal properties. Overall, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide shows promise as a multi-functional compound with potential applications in various fields.
Métodos De Síntesis
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-(3-methylphenyl)acetic acid with thionyl chloride to form 2-(3-methylphenyl)acetyl chloride. The resulting compound is then reacted with 4,5-dimethyl-2-mercapto-1,3-thiazole to form N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide.
Propiedades
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-9-5-4-6-12(7-9)8-13(17)16-14-15-10(2)11(3)18-14/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSMQADJWPBTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-acetyl-6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488627.png)
![N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide](/img/structure/B5488636.png)


![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5488644.png)

![N-benzyl-4-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazine-1-sulfonamide](/img/structure/B5488651.png)
![2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B5488656.png)
![N,N,4-trimethyl-3-(2-oxo-2-{[2-(1H-1,2,4-triazol-1-yl)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5488661.png)
![3-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5488669.png)
![1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5488670.png)

![16-acetyl-13-[4-(benzyloxy)benzylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5488695.png)
![2-chloro-N-[4-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5488722.png)